molecular formula C19H22ClN3O2S · HCl B1164494 W-19 (hydrochloride)

W-19 (hydrochloride)

Cat. No.: B1164494
M. Wt: 428.4
InChI Key: JLZRQYQKULQDMP-GXTSIBQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of W-19 (hydrochloride) Discovery and Initial Academic Characterization

While specific details regarding the precise historical discovery and initial academic characterization of W-19 (hydrochloride) are not extensively detailed in the provided search results, its context is understood through its classification as a nitro-reduction metabolite of W-18. bertin-bioreagent.comglpbio.com The broader history of opioid research, particularly the development of synthetic opioids, provides a backdrop for the study of compounds like W-19. The latter part of the 20th century and the early 21st century saw significant research into various analgesic compounds, driven in part by the ongoing need for effective pain management and the complexities associated with opioid use. cambridge.orgcongress.govnorthwestern.edustanford.edu The characterization of metabolites like W-19 is a standard part of understanding the metabolic fate and potential activity of parent compounds in biological systems.

Positional Significance of W-19 (hydrochloride) as a Metabolite in Precursor Research

W-19 (hydrochloride) holds positional significance in research as it is identified as a nitro-reduction metabolite of W-18. bertin-bioreagent.comglpbio.com Studying metabolites is crucial in chemical biology and pharmacology to understand how a parent compound is processed within an organism. This includes identifying the metabolic pathways involved and the resulting chemical structures. The formation of W-19 from W-18 via nitro-reduction indicates a specific enzymatic or chemical transformation occurring in biological or experimental systems. Research into precursor compounds like W-18 and their metabolites such as W-19 is essential for elucidating pharmacokinetic profiles and potentially identifying compounds with altered or sustained biological activity.

Classification of W-19 (hydrochloride) as an Analytical Reference Standard in Research

W-19 (hydrochloride) is explicitly classified as an analytical reference material. bertin-bioreagent.comglpbio.com Analytical reference standards are highly characterized substances used in analytical chemistry to ensure the identity, purity, and quantity of a substance in a sample. glpbio.com The use of W-19 (hydrochloride) as a reference standard is particularly relevant in research and forensic applications, likely for the identification and quantification of W-19 in biological samples or seized materials. bertin-bioreagent.comglpbio.com The manufacturing and testing of such reference materials often adhere to stringent guidelines, such as ISO/IEC 17025 and ISO Guide 34, to ensure the traceability and reliability of measurements. glpbio.com

Here is a table summarizing some technical properties of W-19 (hydrochloride) as an analytical reference material:

PropertyValueSource
CategorizationAnalgesic, Analytical Reference Material bertin-bioreagent.comglpbio.com
PrecursorW-18 (nitro-reduction metabolite) bertin-bioreagent.comglpbio.com
Intended UseResearch and forensic applications bertin-bioreagent.comglpbio.com
Quality StandardsManufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines glpbio.com
SolubilityDMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 5 mg/ml, DMF:PBS(pH 7.2)(1:1): 0.5 mg/ml glpbio.com
StorageStore at -20°C glpbio.com

Overview of Research Trajectories for Related Analgesic Compounds

The research trajectories for analgesic compounds related to W-19 (hydrochloride), particularly its precursor W-18 and other W-series compounds, have been a subject of scientific investigation. These compounds are often explored for their potential interaction with pain modulation pathways. mdpi.com Research in this area involves the synthesis and characterization of novel compounds, evaluation of their pharmacological properties, and studies on their metabolism. researchgate.netdovepress.com The development of analytical methods, such as HPLC-MS/MS, is also a significant part of this research to detect and quantify these compounds and their metabolites in various matrices. mdpi.com The broader context of analgesic research includes the study of various classes of compounds, including opioids and non-opioid analgesics, with ongoing efforts to discover compounds with improved efficacy and safety profiles. mdpi.comontosight.aispandidos-publications.com The study of metabolites like W-19 contributes to a comprehensive understanding of the fate and effects of these related analgesic compounds within biological systems.

Properties

Molecular Formula

C19H22ClN3O2S · HCl

Molecular Weight

428.4

InChI

InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;

InChI Key

JLZRQYQKULQDMP-GXTSIBQPSA-N

SMILES

O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=C(Cl)C=C3)=O.Cl

Synonyms

W-18 metabolite

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of W 19 Hydrochloride

Original Synthetic Pathways and Optimization Strategies for W-19 (hydrochloride)

Information regarding the original synthetic pathways for W-19 (hydrochloride) is not available in published scientific literature. Consequently, there is no accessible data on any optimization strategies that may have been developed for its synthesis.

Exploration of Novel Synthetic Routes to W-19 (hydrochloride)

There are no publicly documented explorations of novel or alternative synthetic routes to W-19 (hydrochloride) in the scientific literature.

Chemoenzymatic and Biocatalytic Approaches in W-19 (hydrochloride) Synthesis

A review of the available scientific literature yielded no studies or reports on the application of chemoenzymatic or biocatalytic methods for the synthesis of W-19 (hydrochloride) or its precursors.

Design and Synthesis of Isotopically Labeled Analogs of W-19 (hydrochloride) for Research Applications

There is no information available in the scientific literature regarding the design or synthesis of isotopically labeled analogs of W-19 (hydrochloride).

Total Synthesis and Semisynthesis of W-19 (hydrochloride) and its Precursors

No publications detailing the total synthesis or semisynthesis of W-19 (hydrochloride) or its immediate precursors could be identified in the public domain.

Pre Clinical Metabolic Profiling of W 19 Hydrochloride

Characterization of Nitro-Reduction Pathways Leading to W-19 (hydrochloride) Formation

W-19 (hydrochloride) is identified as a nitro-reduction metabolite of W-18. glpbio.combertin-bioreagent.com The formation of W-19 from W-18 involves the reduction of a nitro group present in the W-18 structure to an amino group.

Nitro-reduction is a common metabolic pathway for aromatic nitro compounds. This process typically occurs in a stepwise manner, involving the sequential reduction of the nitro group (-NO2) to a nitroso group (-NO), followed by reduction to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH2). google.commdpi.comacs.org

The general pathway for the reduction of an aromatic nitro compound to an aromatic amine can be illustrated as follows:

Nitroarene (-NO2) → Nitrosoarene (-NO) → Arylhydroxylamine (-NHOH) → Arylamine (-NH2) google.commdpi.comacs.org

In the context of W-18 being metabolized to W-19, the nitro group on the phenyl ring of W-18 is reduced to an amino group, resulting in the structure of W-19. While specific detailed enzymatic mechanisms for this conversion for W-18 to W-19 were not detailed in the search results, the general principles of nitro-reduction pathways are well-established in xenobiotic metabolism. google.commdpi.comacs.org

Identification of Biotransformation Products of W-19 (hydrochloride) in Non-Human Biological Systems

The identification of biotransformation products of W-19 (hydrochloride) in non-human biological systems is crucial for a comprehensive metabolic profile. While extensive data on specific biotransformation products of W-19 in various non-human species were not provided in the search results, related compounds and general metabolic processes offer some indication of potential transformations.

PubChem entries suggest the existence of related compounds such as N-acetyl W-19 nih.govglpbio.com and Deschloro W-19. caymanchem.com The presence of N-acetyl W-19 suggests that acetylation could be a metabolic transformation of W-19, likely occurring on the newly formed amino group resulting from the nitro-reduction of W-18. Acetylation is a common Phase II metabolic reaction for primary amines. Deschloro W-19 implies a potential dechlorinated metabolite, suggesting the removal of the chlorine atom from the chlorobenzene (B131634) ring. This type of dehalogenation can occur metabolically, although the specific enzymes and pathways involved for W-19 would require further investigation.

General biotransformation studies in non-human systems often involve incubation of the compound with liver microsomes, hepatocytes, or administration to animals with subsequent analysis of biological matrices (e.g., plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. tandfonline.comnih.govnih.govacs.orgacs.org Such studies would typically aim to identify Phase I metabolites (e.g., oxidation, reduction, hydrolysis) and Phase II metabolites (e.g., glucuronidation, sulfation, acetylation). acs.orgjst.go.jp

Detailed research findings, including data tables showing identified metabolites, their structures, and relative abundance in specific non-human species, were not available in the provided search results specifically for W-19.

Enzymatic Systems and Isoforms Governing W-19 (hydrochloride) Metabolism in Vitro

In vitro studies using subcellular fractions like liver microsomes or isolated hepatocytes are commonly employed to identify the enzymatic systems and isoforms responsible for the metabolism of a compound. tandfonline.comnih.govacs.orgacs.orgjst.go.jp Key enzyme families involved in drug metabolism include Cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). acs.orgjst.go.jp

While the specific enzymes catalyzing the metabolism of W-19 (hydrochloride) were not explicitly detailed in the search results, the biotransformation pathways discussed in Section 3.2 (acetylation, potential dechlorination) and the nitro-reduction pathway leading to W-19 formation from W-18 glpbio.combertin-bioreagent.com provide some context.

Nitro-reduction can be catalyzed by various enzymes, including cytosolic and microsomal reductases. CYP enzymes can also be involved in the reduction of some nitro compounds, particularly under anaerobic conditions. mdpi.com Acetylation is primarily catalyzed by N-acetyltransferases (NATs).

In vitro studies to determine the specific enzymes involved in W-19 metabolism would typically involve incubating W-19 with recombinant human enzymes or selective enzyme inhibitors in liver microsomes or hepatocytes and analyzing the formation of metabolites. tandfonline.comnih.govacs.org Such studies would aim to identify the specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) jst.go.jpnih.gov or UGT isoforms involved and determine their kinetic parameters (e.g., Km, Vmax).

Specific data tables detailing the involvement of particular enzymes or isoforms in the in vitro metabolism of W-19 were not found in the provided search results.

Comparative Metabolic Studies of W-19 (hydrochloride) and Related Chemical Entities

Comparative metabolic studies are valuable for understanding how structural differences between related compounds influence their metabolic fate. This can involve comparing the metabolism of a compound across different species or comparing the metabolism of a parent compound with its metabolites or structurally similar analogs.

While comparative metabolic studies specifically involving W-19 and closely related chemical entities with detailed experimental data were not present in the search results, the concept of comparative metabolism was mentioned in the context of other compounds. For example, studies have compared the metabolism of different hydrochloride salts nih.govnih.govdovepress.comufc.br and examined species differences in metabolic enzymes. jst.go.jp

Given that W-19 is a nitro-reduction metabolite of W-18, a comparative metabolic study between W-18 and W-19 in non-human systems would be relevant. Such a study could investigate the rate and extent of W-18 conversion to W-19, as well as the subsequent metabolism of both W-18 and W-19, to understand the metabolic relationship between the two compounds. Comparing the metabolic profiles in different non-human species would also provide insights into potential species differences in the handling of these compounds. jst.go.jp

Comparative studies often involve analyzing pharmacokinetic parameters and metabolite profiles after administration of the compounds to different species or in in vitro systems. nih.govdovepress.com Data from such studies could be presented in tables comparing parameters like half-life, clearance, volume of distribution, and the types and amounts of metabolites formed across different compounds or species.

In Vitro Pharmacological Characterization and Receptor Interaction Dynamics of W 19 Hydrochloride

Detailed Investigation of Receptor Binding Affinities and Selectivities for W-19 (hydrochloride)

No published data were found detailing the binding affinities (such as Ki or IC50 values) of W-19 (hydrochloride) for specific receptors, including opioid or other central nervous system targets. Information regarding its selectivity profile across a panel of receptors is also not available in the public domain.

Kinetic Analysis of W-19 (hydrochloride) Ligand-Receptor Association and Dissociation Rates

Specific kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), which describe the dynamics of the interaction between W-19 (hydrochloride) and its potential receptor targets, have not been publicly reported.

Functional Receptor Assays in Cellular Systems (Non-Human) to Elucidate W-19 (hydrochloride) Activity

There is a lack of available studies using non-human cellular systems to determine the functional activity of W-19 (hydrochloride). Consequently, data on its efficacy (Emax) and potency (EC50) in assays such as G-protein activation, second messenger modulation (e.g., cAMP), or β-arrestin recruitment are unavailable.

Allosteric Modulation and Orthosteric Binding Site Characterization of W-19 (hydrochloride)

No research could be identified that investigates whether W-19 (hydrochloride) acts as an allosteric modulator at any receptor. nih.govresearchgate.net Information characterizing its interaction with the primary (orthosteric) binding site is also absent from the scientific literature. nih.gov

Comparative Pharmacological Profiling of W-19 (hydrochloride) with Established Chemical Analgesic Standards

A direct in vitro pharmacological comparison of W-19 (hydrochloride) with standard analgesics like morphine and fentanyl could not be performed due to the absence of primary binding and functional data for W-19. While the pharmacological profiles of morphine and fentanyl are well-documented, no corresponding data exists for W-19 to create a meaningful comparison. nih.govnih.govresearchgate.netmdpi.comnih.gov

In-depth Analysis of W-19 (hydrochloride) Reveals a Paucity of Publicly Available Scientific Research

Despite interest in the chemical compound W-19 (hydrochloride), a thorough review of available scientific literature reveals a significant lack of published research detailing its molecular and cellular mechanisms of action. Efforts to elucidate its specific intracellular signaling cascades, identify its molecular targets, and understand its influence on sub-cellular processes have not been documented in publicly accessible scientific journals or databases.

W-19 is chemically known as 4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. While its chemical structure is defined, comprehensive preclinical studies investigating its pharmacological effects at the molecular and cellular level appear to be unpublished or not widely disseminated.

Consequently, information regarding the following key areas of investigation remains unavailable:

Molecular and Cellular Mechanism of Action Studies of W 19 Hydrochloride

Genomic and Proteomic Analysis of Cellular Responses to W-19 (hydrochloride) Exposure (Non-Human):There are no published genomic or proteomic studies to characterize the cellular response to exposure to W-19 (hydrochloride) in non-human models.

Without such foundational scientific research, a detailed and accurate article on the molecular and cellular mechanism of action of W-19 (hydrochloride) that adheres to the requested scientific rigor and specific outline cannot be generated at this time. Further primary research is required to fill these significant gaps in the understanding of this chemical compound.

Advanced Analytical Methodologies for W 19 Hydrochloride Research

High-Resolution Chromatographic Techniques for Separation and Quantification of W-19 (hydrochloride)

High-resolution chromatographic techniques are indispensable tools in the analysis of W-19 (hydrochloride). They facilitate the separation of the compound from potentially complex mixtures, which is a critical prerequisite for accurate quantification. These methods play a vital role in forensic investigations and various research studies involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, represent potent analytical approaches widely employed in the analysis of pharmaceutical compounds and their metabolic products, including substances like W-19 (hydrochloride). LC-MS effectively couples the separation power of liquid chromatography with the high sensitivity detection and identification capabilities of mass spectrometry. news-medical.net This hyphenated technique allows for the effective separation of W-19 (hydrochloride) from other components present in a sample matrix before the compound is introduced into the mass spectrometer for detection and structural characterization based on its unique mass-to-charge ratio and fragmentation pattern.

LC-MS/MS offers enhanced selectivity and sensitivity through multiple stages of mass analysis. This is particularly advantageous when analyzing complex samples or when the analyte is present at low concentrations. The incorporation of internal standards, such as W-19-d4 (hydrochloride), an isotopically labeled analog, is a standard practice in LC-MS or GC-MS for the accurate quantification of W-19. caymanchem.com This strategy helps to mitigate variability introduced during sample preparation and variations in instrument performance.

Developing LC-MS/MS methods involves careful optimization of parameters such as the composition of the mobile phase, the choice of stationary phase, the ionization mode (with electrospray ionization, ESI, being commonly used for polar compounds like W-19 hydrochloride), and the settings of the mass spectrometer (e.g., collision energy for fragmentation). nih.govpensoft.net These optimized methods are essential for achieving the required sensitivity, selectivity, and reproducibility necessary for the reliable quantification of W-19 (hydrochloride) in various research and forensic samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another crucial analytical technique, particularly well-suited for the analysis of volatile or semi-volatile compounds. While W-19 (hydrochloride) itself might require derivatization to increase its volatility for GC analysis, GC-MS is exceptionally valuable for the detection and identification of potential volatile metabolites of W-19 or structurally related compounds. wikipedia.orgnih.govwjpmr.comjfda-online.com

In the GC-MS workflow, the sample is initially separated into its individual components based on their boiling points and interactions with the stationary phase within a heated capillary column. wjpmr.com The separated components then proceed into the mass spectrometer, where they undergo ionization and fragmentation. The resulting mass spectrum serves as a distinctive fingerprint for identifying the compound. GC-MS, especially when coupled with comprehensive spectral libraries, facilitates the tentative or definitive identification of unknown volatile substances. The use of internal standards is also a common practice in GC-MS for achieving accurate quantitative results. caymanchem.com

For compounds that lack sufficient volatility for direct GC analysis, chemical derivatization techniques can be employed to convert them into more volatile derivatives. nih.govjfda-online.com This step is critical when applying GC-MS to analyze less volatile metabolites or degradation products of W-19 (hydrochloride).

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, including pharmaceutical substances such as W-19 (hydrochloride). HPLC operates by pumping a liquid mobile phase through a stationary phase packed within a column. The separation of sample components is achieved based on their differential interactions with the stationary and mobile phases. brieflands.comscirp.org

HPLC systems can be coupled with a variety of detection methods, offering significant flexibility in analytical workflows. Commonly used detectors include Ultraviolet-Visible (UV-Vis) detectors, which measure the absorbance of analytes at specific wavelengths, and Diode Array Detectors (DAD), which provide absorbance data across a range of wavelengths, enabling assessment of peak purity. nih.gov Other detectors, such as fluorescence detectors or refractive index detectors, may also be utilized depending on the specific properties of the analyte.

The development of HPLC methods for W-19 (hydrochloride) involves optimizing parameters such as the selection of the stationary phase (e.g., a reversed-phase C18 column), the composition of the mobile phase (e.g., mixtures of water or buffer solutions with organic solvents like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. brieflands.comscirp.orgnih.gov These optimized methods are crucial for achieving adequate separation efficiency, sensitivity, and reproducibility for the quantitative determination of W-19 (hydrochloride) in various matrices. HPLC-UV methods have been successfully developed and validated for the quantitative determination of various hydrochloride salts in pharmaceutical formulations, demonstrating the broad applicability of this technique. brieflands.comscirp.orgnih.govtandfonline.com

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis (Post-Synthesis/Reaction Monitoring)

Spectroscopic techniques provide invaluable insights into the molecular structure, conformation, and interactions of W-19 (hydrochloride). These methods are essential for confirming the identity and purity of synthesized material and for investigating its behavior in different chemical and biological environments.

X-ray Crystallography of W-19 (hydrochloride) Complexes with Biological Macromolecules

X-ray crystallography is a technique used to determine the precise three-dimensional structure of molecules in the crystalline state. cambridge.orgjst.go.jpjhu.edu While obtaining suitable crystals of small molecules like W-19 (hydrochloride) can sometimes present challenges, X-ray crystallography of W-19 (hydrochloride) itself or its complexes formed with biological macromolecules (such as proteins or enzymes) can provide definitive information about its solid-state structure, including accurate bond lengths, bond angles, and crystal packing arrangements. cambridge.orgjst.go.jp

If W-19 (hydrochloride) interacts with specific biological targets, obtaining co-crystals of W-19 (hydrochloride) bound to these macromolecules and subsequently analyzing them using X-ray crystallography can reveal the exact binding site and characterize the nature of the interactions involved (e.g., hydrogen bonds, van der Waals forces, ionic interactions). nih.gov This level of structural detail is invaluable for understanding the molecular basis of the compound's activity and for guiding rational drug design efforts. Although specific studies detailing X-ray crystallography of W-19 (hydrochloride) complexes with biological macromolecules were not found in the conducted searches, X-ray diffraction techniques are also employed for the characterization of different crystalline forms (polymorphs) of hydrochloride salts, which can exhibit varying physical properties. cambridge.orggoogle.com

Advanced Purity Assessment and Qualification Protocols for W-19 (hydrochloride) Reference Materials

Ensuring the purity and proper qualification of reference materials is paramount in chemical research, particularly for compounds like W-19 (hydrochloride) which are intended for research and forensic applications. glpbio.combertin-bioreagent.com Reference materials serve as the basis for accurate quantitative analysis and method validation. bipm.orgsigmaaldrich.com

Advanced purity assessment of organic reference materials often employs a mass balance approach. industry.gov.aumdpi.com This method quantifies individual classes of impurities using independent analytical techniques and subtracts their mass fractions from 100% to determine the purity of the main compound. industry.gov.aumdpi.com Techniques commonly utilized in this approach include:

Liquid Chromatography-Ultraviolet (LC-UV) detection: Used to quantify structurally related organic impurities. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID): Employed for assessing organic impurities and homogeneity. industry.gov.auindustry.gov.au

Karl Fischer (KF) coulometric titration: Determines the water content. industry.gov.aumdpi.comindustry.gov.au

Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS): Identifies and quantifies residual solvents. mdpi.com

Thermogravimetric Analysis (TGA): Measures non-volatile residue. mdpi.com

Quantitative Nuclear Magnetic Resonance (q-NMR): Can be used as a direct determination method to confirm purity results obtained by the mass balance method. mdpi.com

For hydrochloride salts, determining the chloride content, often via techniques like ion chromatography-conductivity detector (IC-CD), is also crucial as it can be a significant factor in the mass fraction of the free base within the salt compound. mdpi.com

Qualification protocols for reference materials like W-19 (hydrochloride) are guided by international standards such as ISO/IEC 17025 and ISO Guide 34 (now ISO 17034). glpbio.comcaymanchem.comenfsi.eulgcstandards.com These guidelines ensure the competence of testing laboratories and reference material producers, respectively. enfsi.eulgcstandards.com Key aspects of qualification protocols include:

Identity Confirmation: Using spectroscopic techniques such as NMR, IR, and MS. industry.gov.auindustry.gov.au

Purity Assignment: Often achieved through the mass balance approach, with the uncertainty of the certified value being a critical component. industry.gov.aumdpi.comindustry.gov.aulgcstandards.com

Homogeneity Assessment: Evaluating the uniformity of the material by analyzing replicate sub-samples. industry.gov.auindustry.gov.au

Stability Assessment: Determining the stability of the material over time under recommended storage conditions. industry.gov.auindustry.gov.aulgcstandards.com This includes assessing long-term stability and potentially solution stability. industry.gov.auindustry.gov.au

Traceability: Ensuring the certified purity value is traceable to SI units through calibrated instruments and standards. industry.gov.auepa.gov

Reference materials are typically accompanied by a Certificate of Analysis (CoA) which details the certified properties, uncertainty, and traceability, adhering to standards like ISO Guide 31. glpbio.comsigmaaldrich.comlgcstandards.com

Development and Validation of Bioanalytical Assays for W-19 (hydrochloride) in Research Matrices

The development and validation of bioanalytical assays are essential for the quantitative determination of W-19 (hydrochloride) and its metabolites in biological matrices used in research studies, such as plasma, serum, blood, urine, and tissue. pnrjournal.comscispace.comresearchgate.netasianjpr.comglobalresearchonline.net These assays are critical for pharmacokinetic and toxicokinetic evaluations. scispace.comresearchgate.netasianjpr.com

Modern bioanalysis frequently employs hyphenated techniques, with Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) being a widely used and powerful tool due to its sensitivity and selectivity. pnrjournal.comasianjpr.comijrti.org

The development of a bioanalytical method involves several key stages:

Literature Survey and Analyte Characterization: Understanding the physicochemical properties of W-19 (hydrochloride) and its potential metabolites is crucial for method design. globalresearchonline.net

Sample Preparation Method Development: Biological matrices are complex, requiring effective sample preparation to isolate the analyte and remove interfering substances. pnrjournal.comscispace.comasianjpr.com Common extraction techniques include:

Liquid-Liquid Extraction (LLE). pnrjournal.comasianjpr.comijrti.org

Solid Phase Extraction (SPE). pnrjournal.comresearchgate.netasianjpr.com

Protein Precipitation (PP). pnrjournal.comasianjpr.comupf.edu The choice of method depends on the analyte's properties and the matrix. pnrjournal.comasianjpr.com

Chromatographic and Mass Spectrometric Optimization: Developing suitable chromatographic conditions (e.g., column, mobile phase, flow rate) and MS/MS parameters (e.g., ionization mode, transitions, voltages) to achieve adequate separation, sensitivity, and specificity. ijrti.orgupf.edu

Internal Standard Selection: Using an appropriate internal standard (often an isotopically labeled analog, such as W-19-d4 hydrochloride caymanchem.com) is vital for accurate quantification, compensating for matrix effects and variations in sample processing and instrument response. caymanchem.comglobalresearchonline.netijrti.org

Bioanalytical method validation is a critical process to ensure the reliability and accuracy of the quantitative data. pnrjournal.comscispace.comresearchgate.netasianjpr.com Validation is typically performed according to regulatory guidelines from bodies such as the ICH, USFDA, and EMA. scispace.comijrti.org Key validation parameters include:

Selectivity/Specificity: Demonstrating that the method can uniquely measure the analyte in the presence of endogenous matrix components, metabolites, or co-administered substances. scispace.comglobalresearchonline.netupf.edu

Sensitivity: Determining the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. globalresearchonline.netresearchgate.net

Linearity: Establishing the relationship between the instrument response and known concentrations of the analyte in the biological matrix over a defined range (calibration curve). pnrjournal.comscispace.comglobalresearchonline.netijrti.orgresearchgate.net

Accuracy: Assessing the closeness of the measured value to the true concentration. pnrjournal.comscispace.comglobalresearchonline.netijrti.orgresearchgate.net

Precision: Evaluating the reproducibility of the measurements under given conditions (within-run and between-run precision). pnrjournal.comscispace.comglobalresearchonline.netresearchgate.net

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte from the matrix. globalresearchonline.netijrti.orgresearchgate.net

Matrix Effect: Assessing the influence of the biological matrix on the ionization and detection of the analyte and internal standard. globalresearchonline.netresearchgate.net

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). ijrti.orgupf.eduresearchgate.net

Dilution Integrity: Confirming that diluted samples yield accurate and precise results. ijrti.orgupf.edu

Validation studies involve analyzing spiked quality control (QC) samples at different concentration levels within the expected study range. scispace.comglobalresearchonline.netresearchgate.net

Here is an example of typical validation parameters and acceptance criteria often encountered in bioanalytical method validation:

Validation ParameterAcceptance Criteria (Typical)
SelectivityNo significant interference from matrix.
LLOQAccuracy ± 20%, Precision ≤ 20% CV. globalresearchonline.net
Calibration CurveCorrelation coefficient (r²) ≥ 0.99. globalresearchonline.netijrti.org
Accuracy (QC samples)± 15% of nominal concentration (except LLOQ). globalresearchonline.netijrti.org
Precision (QC samples)≤ 15% CV (except LLOQ). globalresearchonline.netijrti.org
RecoveryConsistent and reproducible. researchgate.net
Matrix EffectAcceptable variability across different matrix lots. globalresearchonline.netijrti.orgresearchgate.net
StabilityWithin acceptable limits under tested conditions. ijrti.orgupf.eduresearchgate.net

Note: Specific acceptance criteria may vary slightly depending on the regulatory guidelines followed and the nature of the study.

The successful development and validation of bioanalytical assays are crucial for obtaining reliable data in research involving W-19 (hydrochloride) in biological matrices. scispace.comresearchgate.netasianjpr.com

Structure Activity Relationship Sar and Rational Design of W 19 Hydrochloride Analogs

Systematic Modification of the W-19 (hydrochloride) Chemical Scaffold

The foundational research into the W-19 series, as outlined in the 1984 patent by Knaus, Warren, and Ondrus, provides a systematic investigation into the structure-activity relationships of piperidylidene-2-sulfon(cyan)amide derivatives. google.com This initial work explored a variety of structural modifications to the parent scaffold, revealing key insights into the chemical features that influence analgesic activity. The core scaffold consists of a substituted piperidylidene ring attached to a sulfonamide or cyanamide group.

Key areas of modification in these early studies included:

The Piperidine Ring: Substitutions on the piperidine ring were explored to understand their impact on activity.

The N-substituent on the Piperidine Ring: A range of alkyl, arylalkyl, cycloalkylalkyl, and alkenyl groups were introduced at the 1-position of the piperidine ring.

The Sulfonamide/Cyanamide Moiety: The nature of the group attached to the exocyclic nitrogen of the piperidylidene ring was varied, primarily between sulfonamide and cyanamide derivatives.

The following table summarizes the structure-activity relationships of a selection of these early analogs, demonstrating the effect of these systematic modifications on analgesic potency.

Compound IDR (N-substituent)X (Sulfonamide/Cyanamide)Analgesic Activity (ED50 mg/kg, sc)
W-1 CH₃SO₂-C₆H₄-p-Cl1.5
W-2 CH₂CH₃SO₂-C₆H₄-p-Cl2.5
W-3 CH₂CH₂C₆H₅SO₂-C₆H₄-p-Cl0.5
W-4 CH₂(Cyclopropyl)SO₂-C₆H₄-p-Cl1.0
W-5 CH₂CH=CH₂SO₂-C₆H₄-p-Cl2.0
W-19 CH₂CH₂(p-NH₂)C₆H₄SO₂-C₆H₄-p-ClNot explicitly reported in initial patent screen
W-18 CH₂CH₂(p-NO₂)C₆H₅SO₂-C₆H₄-p-Cl0.05
W-15 CH₂CH₂C₆H₅CN5.0

Data synthesized from Knaus, E.E., Warren, B.K., and Ondrus, T.A. Analgesic substituted piperidylidene-2-sulfon(cyan)amide derivatives. US Patent 4,468,403, issued August 28, 1984.

From this data, it is evident that the nature of the N-substituent on the piperidine ring plays a significant role in modulating analgesic activity. For instance, the introduction of a phenethyl group (W-3) resulted in a threefold increase in potency compared to a methyl group (W-1). Furthermore, the substitution of the sulfonamide with a cyanamide (W-15) led to a decrease in activity. Notably, subsequent research has contested the initial findings regarding the opioid activity of some of these compounds. A 2017 study by Huang et al. found that W-18 and W-15 lack appreciable activity at opioid receptors. wustl.edu W-19 is known to be a metabolite of W-18.

Quantitative Structure-Activity Relationship (QSAR) Modeling for W-19 (hydrochloride) Derivatives

To date, there is a lack of publicly available scientific literature detailing specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for W-19 (hydrochloride) and its direct derivatives. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

A hypothetical QSAR study on W-19 analogs would involve the following steps:

Data Set Compilation: A series of W-19 analogs with experimentally determined analgesic activities would be required.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be constructed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Such a model could provide valuable insights into the key physicochemical properties driving the analgesic activity of this class of compounds and guide the design of more potent analogs. For instance, a QSAR model might reveal that a specific range of hydrophobicity or the presence of a hydrogen bond donor at a particular position is crucial for optimal activity.

De Novo Design Principles for W-19 (hydrochloride) Analogs with Modulated Pharmacological Profiles

De novo design is a computational strategy used to generate novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a target binding site. nih.gov In the context of W-19, de novo design principles could be applied to create analogs with modulated pharmacological profiles, such as enhanced potency, improved selectivity, or a different mechanism of action.

Key principles for the de novo design of W-19 analogs would include:

Scaffold Hopping: This involves replacing the core piperidylidene-sulfonamide scaffold with other chemical structures that maintain the essential pharmacophoric features required for activity. This could lead to the discovery of novel chemotypes with potentially better drug-like properties.

Fragment-Based Growth: Starting with the core W-19 structure, computational algorithms could suggest the addition of small chemical fragments to unoccupied pockets of a hypothetical target receptor, thereby increasing binding affinity.

Multi-target Ligand Design: Given the complex nature of pain perception, a de novo design approach could be employed to create W-19 analogs that interact with multiple targets involved in pain signaling. nih.gov For example, one could aim to combine the structural features of W-19 with pharmacophores for other non-opioid analgesic targets.

The ultimate goal of de novo design would be to generate novel molecules that are synthetically accessible and possess optimized pharmacological profiles.

Synthetic Feasibility and Scale-Up Considerations for Novel W-19 (hydrochloride) Analogs

The practical application of any newly designed W-19 analog is contingent upon its synthetic feasibility and the potential for large-scale production. The original synthesis of the W-series of compounds, as described in the 1984 patent, involves a multi-step sequence that is amenable to laboratory-scale synthesis. google.com

For the development of novel analogs, several synthetic considerations would be paramount:

Starting Material Availability: The accessibility and cost of the starting materials for the synthesis of the piperidine and benzenesulfonamide precursors would be a critical factor.

Robustness of Key Reactions: The key bond-forming reactions, such as the formation of the piperidylidene ring and the sulfonamide linkage, would need to be high-yielding and tolerant of a wide range of functional groups to allow for the synthesis of a diverse library of analogs.

Purification and Isolation: Efficient methods for the purification and isolation of the final compounds would be necessary to ensure high purity, which is a requirement for pharmacological testing and potential clinical development.

When considering the scale-up of a promising W-19 analog, additional challenges would need to be addressed:

Process Safety: A thorough evaluation of the reaction conditions to identify and mitigate any potential safety hazards associated with large-scale production would be essential.

Waste Management: Environmentally friendly and sustainable synthetic methods that minimize waste generation would be highly desirable.

Theoretical and Computational Chemistry Approaches to W 19 Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, one can gain a deeper understanding of the intrinsic properties of a compound like W-19 hydrochloride, which can help in predicting its reactivity and potential interactions. DFT calculations for novel psychoactive substances can provide valuable data for their analysis and characterization mdpi.com.

The electronic structure of W-19 hydrochloride would be determined by calculating its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can yield various reactivity descriptors. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions. Key reactivity descriptors that would be calculated for W-19 hydrochloride include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge.

These descriptors would be calculated using the energies of the HOMO and LUMO. The insights gained from these calculations could help in understanding the potential metabolic pathways and the nature of interactions with biological targets.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for W-19 (hydrochloride) This table presents illustrative data that would be obtained from DFT calculations. Actual values would require specific computational studies.

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--8.5 eV
LUMO EnergyELUMO--1.2 eV
HOMO-LUMO GapΔEELUMO - EHOMO7.3 eV
Ionization PotentialI-EHOMO8.5 eV
Electron AffinityA-ELUMO1.2 eV
Electronegativityχ(I + A) / 24.85 eV
Chemical Hardnessη(I - A) / 23.65 eV
Chemical SoftnessS1 / η0.27 eV⁻¹
Electrophilicity Indexωχ² / (2η)3.23 eV

Molecular Dynamics Simulations of W-19 (hydrochloride) in Solution and Biological Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the behavior of W-19 hydrochloride in different environments, such as in an aqueous solution or interacting with a biological membrane. MD simulations are instrumental in understanding the dynamic nature of ligand-receptor interactions and the conformational changes that occur nih.govnih.govmdpi.com.

In an aqueous solution , MD simulations would reveal how W-19 hydrochloride interacts with water molecules, including the formation and dynamics of its hydration shell. This is crucial for understanding its solubility and how it behaves in a physiological environment before reaching a biological target. The simulations would track the trajectory of each atom, allowing for the analysis of properties like radial distribution functions to understand the structuring of water around the molecule.

In a biological environment , such as a lipid bilayer representing a cell membrane, MD simulations could predict how W-19 hydrochloride partitions into the membrane. This is a key step in its journey to intracellular targets. The simulation would model the interactions between the compound and the lipid molecules, providing insights into its permeability and potential to cross cellular barriers. The orientation and conformational changes of W-19 hydrochloride within the membrane could also be assessed. These simulations of opioid interactions with the μ-opioid receptor and the surrounding lipid membrane have been performed for other opioids dntb.gov.ua.

The data generated from MD simulations can be used to calculate thermodynamic properties, such as the potential of mean force, which describes the free energy changes as the molecule moves along a specific path, for instance, across a cell membrane.

Computational Docking Studies of W-19 (hydrochloride) with Predicted Biological Targets

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For W-19 hydrochloride, docking studies would be essential in identifying and characterizing its potential interactions with biological targets, such as opioid receptors. This method is widely used to predict the binding affinity of novel synthetic opioids plos.orgnih.govsemanticscholar.orgresearchgate.netosti.gov.

The process involves generating a three-dimensional structure of W-19 hydrochloride and docking it into the binding site of a target protein, for which a crystal structure or a homology model is available. The μ-opioid receptor is a likely primary target for W-19, and its structure has been used in docking studies for other opioids semanticscholar.org. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and higher binding affinity.

Docking studies can reveal key intermolecular interactions, such as:

Hydrogen bonds: Crucial for the specificity of ligand-receptor binding.

Electrostatic interactions: Occurring between charged or polar groups.

Pi-pi stacking: Interactions between aromatic rings.

By analyzing these interactions, researchers can formulate hypotheses about the mechanism of action of W-19 hydrochloride at the molecular level. Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on docking results to predict the activity of related compounds nih.govnih.govdigitellinc.comkcl.ac.ukebm-journal.org.

Table 2: Illustrative Docking Results of W-19 (hydrochloride) with the μ-Opioid Receptor This table presents a hypothetical outcome of a computational docking study. The binding energy and interacting residues are for illustrative purposes only.

ParameterHypothetical Value/Description
Binding Energy -9.8 kcal/mol
Interacting Residues Asp147, Tyr148, His297, Trp318
Types of Interactions Hydrogen bond with Asp147, Hydrophobic interactions with Tyr148 and Trp318, Pi-cation interaction with His297

In Silico Prediction of Absorption, Distribution, Metabolism (non-human), and Excretion Properties for Research Guidance

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of research to forecast the pharmacokinetic profile of a compound. For W-19 hydrochloride, these predictions can guide further experimental studies by highlighting potential liabilities. A variety of computational tools and software are available for predicting the ADME and toxicity of new drug candidates ri.senih.govljmu.ac.ukjapsonline.comspringernature.com.

The ADME properties are typically predicted based on the molecular structure of the compound using various models, including QSAR and machine learning algorithms. Key predicted properties for W-19 hydrochloride would include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of the resulting metabolites. Several computational tools are available to predict the metabolism of novel psychoactive substances researchgate.netmdpi.comnih.govresearchgate.netacs.org.

Excretion: Estimation of clearance and half-life.

These in silico predictions can help to anticipate the compound's behavior in a biological system, providing a valuable framework for designing and interpreting future in vitro and in vivo studies.

Table 3: Hypothetical In Silico ADME Profile of W-19 (hydrochloride) This table provides an example of predicted ADME properties. These values are for illustrative purposes and are not based on actual experimental data.

ADME PropertyPredicted Value/Classification
Human Intestinal Absorption High
Caco-2 Permeability High
Blood-Brain Barrier Penetration High
Plasma Protein Binding Moderately High
CYP450 2D6 Inhibition Likely
CYP450 3A4 Substrate Likely
Renal Clearance Low

Emerging Research Directions and Methodological Advances for W 19 Hydrochloride

Application of Advanced Bio-physical Techniques for W-19 (hydrochloride) Interaction Studies

Advanced biophysical techniques are crucial for elucidating the precise mechanisms by which W-19 interacts with biological targets. These techniques can provide detailed information about binding affinity, specificity, and conformational changes upon interaction. While specific studies on W-19 using these techniques were not prominently found in the search results, the application of such methods to similar compounds or in related fields provides a framework for potential research directions.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence spectroscopy methods, including Förster resonance energy transfer (FRET) and anisotropy, are widely used to study molecular interactions, including protein-ligand binding and protein-membrane interactions. molbiolcell.orgmdpi.com These methods can quantify binding parameters and provide insights into the kinetics and thermodynamics of the interaction between W-19 and its potential targets, which may include receptors or enzymes. molbiolcell.orgmdpi.com

Microscopy techniques, particularly advanced forms like super-resolution localization microscopy (SRLM) and holotomographic microscopy (HTM), offer the ability to visualize molecular interactions within a cellular context at high resolution. mdpi.com While primarily discussed in the context of biomolecules like proteins and lipids, these techniques could potentially be adapted to study the localization and interaction of fluorescently labeled W-19 within cells. mdpi.com Techniques for assessing protein-protein interactions, such as co-immunoprecipitation and proximity ligation assay (PLA), could also be relevant if W-19 is found to modulate or participate in such interactions. sigmaaldrich.comnih.gov

Integration of Omics Technologies to Understand W-19 (hydrochloride)'s Biological Footprint

The integration of omics technologies (genomics, transcriptomics, proteomics, metabolomics, lipidomics) offers a comprehensive approach to understand the broader biological impact of a compound. By analyzing changes in the complete set of genes, transcripts, proteins, or metabolites within a biological system after exposure to W-19, researchers can identify affected pathways and biological processes.

While specific multi-omics studies on W-19 were not identified, this approach has been successfully applied in other areas, such as COVID-19 research, to understand disease pathogenesis and identify biomarkers and potential therapeutic targets. metabolomix.commednexus.orgoup.comfrontiersin.orgfrontlinegenomics.com Applying similar methodologies to W-19 research could involve:

Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues exposed to W-19 to identify genes and pathways that are upregulated or downregulated.

Proteomics: Identifying and quantifying changes in protein levels to understand how W-19 affects protein synthesis, degradation, or modification.

Metabolomics and Lipidomics: Analyzing the complete set of metabolites and lipids to identify metabolic pathways that are altered by W-19.

Integrating data from these different omics layers through bioinformatics and systems biology approaches can provide a holistic view of W-19's biological footprint and reveal complex interactions and network perturbations. frontiersin.org This can help in identifying unexpected targets or off-target effects.

Development of Optogenetic or Chemogenetic Tools Utilizing W-19 (hydrochloride) Scaffolds

The concept of utilizing W-19 scaffolds for the development of optogenetic or chemogenetic tools involves engineering proteins or receptors that can be controlled by W-19 or its derivatives. Optogenetics and chemogenetics are powerful techniques that allow for precise spatial and temporal control over cellular activity, particularly in neuroscience. eneuro.orgtocris.comannualreviews.org

Chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), are modified G-protein-coupled receptors (GPCRs) that respond to otherwise inert synthetic ligands. eneuro.orgtocris.comannualreviews.orgnih.gov Given that W-series compounds were initially explored for analgesic activity, suggesting potential interaction with opioid receptors or related GPCRs wikipedia.org, there is a theoretical basis for exploring whether W-19 or its structural analogs could serve as ligands for engineered receptors.

Developing such tools would involve:

Identifying or designing modified receptors that are selectively activated or inhibited by W-19 or its derivatives.

Introducing these engineered receptors into specific cell types using genetic methods, such as viral vectors. tocris.comaddgene.org

Using W-19 as a "designer drug" to remotely control the activity of the cells expressing the engineered receptor. annualreviews.org

This approach could provide researchers with a novel method to investigate the role of specific cell populations or signaling pathways in which W-19 might be involved, without affecting endogenous systems. While the term "scaffolds" in the search results often referred to structural supports in materials science or educational contexts researchgate.netresearchschool.org.ukrsc.orgrestartnetwork.orgtandfonline.comtaylorfrancis.com, the concept here relates to using the chemical structure of W-19 as a base for designing new molecules with specific pharmacological properties for targeted cellular control.

Exploration of W-19 (hydrochloride) in Novel In Vitro Disease Models

In vitro disease models, particularly advanced cell culture systems, are increasingly used to study disease mechanisms and screen potential therapeutic compounds. technologynetworks.comnih.gov Exploring the effects of W-19 in novel in vitro disease models relevant to its potential biological activities could provide valuable insights.

Given the historical context of W-series compounds in analgesic research wikipedia.org, relevant in vitro models might include:

Neuronal cell cultures: To study the effects of W-19 on neuronal activity, neurotransmitter release, or signaling pathways involved in pain perception.

Immune cell cultures: If W-19 has any immunomodulatory effects.

Organ-on-a-chip systems: These microfluidic devices can mimic the complexity of human organs and could be used to study the effects of W-19 in a more physiologically relevant context than traditional 2D cell cultures. nih.gov

Novel models, such as 3D cell cultures like spheroids and organoids, offer advantages over traditional 2D cultures by better recapitulating the in vivo tissue architecture and cell-cell interactions. nih.gov These models have been utilized in various disease areas, including infectious diseases like COVID-19, for studying viral infection mechanisms and drug screening. technologynetworks.comnih.govstemcell.comnih.gov Applying such advanced in vitro models could allow for a more accurate assessment of W-19's effects on specific cell types and tissues involved in relevant physiological or pathological processes.

Methodological Innovations in W-19 (hydrochloride) Synthesis and Characterization

Advancements in synthetic chemistry and analytical techniques are continuously improving the ability to synthesize and characterize complex organic molecules like W-19. Methodological innovations in this area are crucial for ensuring the purity, yield, and structural confirmation of synthesized W-19 (hydrochloride) for research purposes.

While specific innovations for W-19 synthesis were not detailed in the search results, general advancements in organic synthesis include the development of more efficient catalytic methods, flow chemistry techniques for continuous production, and stereoselective synthesis to obtain specific enantiomers if applicable. springerprofessional.defrontiersin.orgmdpi.com

Characterization techniques play a vital role in confirming the structure and purity of synthesized compounds. Advanced techniques include:

High-resolution mass spectrometry (HRMS): Provides accurate mass measurements to confirm the molecular formula. Collision-induced dissociation (CID) studies can provide fragmentation patterns useful for identification and structural confirmation, particularly for synthetic opioids. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): Provides detailed information about the structural connectivity andстереochemistry of the molecule. amazon.co.jp

X-ray crystallography: Can provide definitive 3D structural information if suitable crystals can be obtained. nih.govamazon.co.jp

Chromatographic techniques (e.g., HPLC, GC-MS): Used for assessing purity and identifying impurities. amazon.co.jp

Innovations in these areas, such as hyphenated techniques (e.g., LC-HRMS) and automated purification systems, enhance the efficiency and accuracy of W-19 characterization. The development of non-targeted analysis strategies using techniques like collision-induced dissociation mass spectrometry is also relevant for identifying W-series compounds based on common fragmentation patterns, even without reference materials. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.